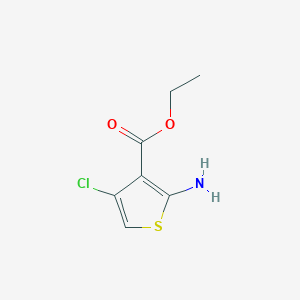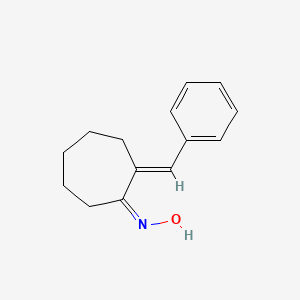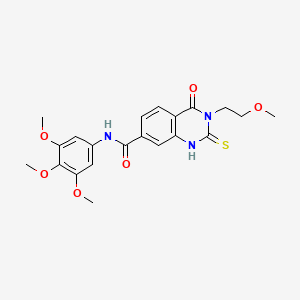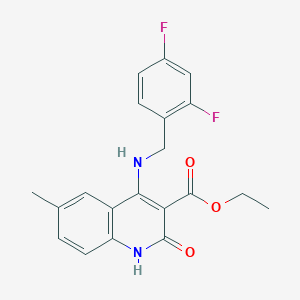![molecular formula C20H26N4O3 B14106590 Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate](/img/structure/B14106590.png)
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylpiperazine moiety, a hydroxy group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate typically involves multi-step organic reactions. One common method involves the condensation of 4-phenylpiperazine with a suitable pyrimidine precursor, followed by esterification with ethyl propanoate. The reaction conditions often include the use of catalysts such as citric acid and solvents like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the pyrimidine ring can interact with enzymes and proteins involved in cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine and pyrimidine moieties but differs in the functional groups attached.
Triazole-pyrimidine hybrids: These compounds have similar pyrimidine rings but are substituted with triazole groups, leading to different biological activities.
Uniqueness
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C20H26N4O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
ethyl 3-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C20H26N4O3/c1-3-27-18(25)10-9-17-15(2)21-20(22-19(17)26)24-13-11-23(12-14-24)16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H,21,22,26) |
Clé InChI |
HRCBCYYUVIWRGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B14106510.png)
![3-(4-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106518.png)
![6-(2-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106531.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B14106533.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106544.png)
![ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14106551.png)

![1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106559.png)
![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106562.png)

![6-(3-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106581.png)

![methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B14106587.png)
